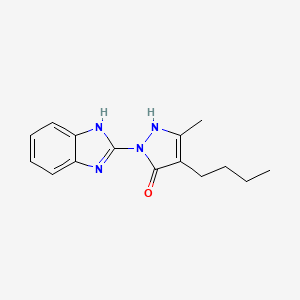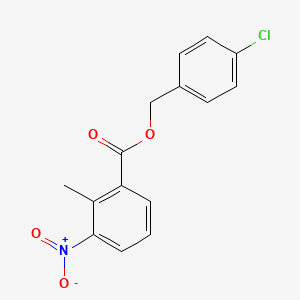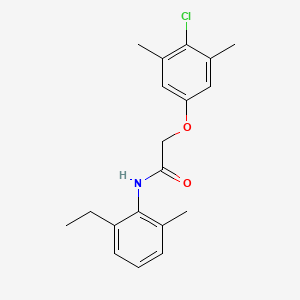![molecular formula C19H27N3O3 B5852801 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide, also known as BRL-15572, is a compound that has been widely studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain.
作用机制
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide selectively binds to the dopamine D3 receptor and blocks its activity. This receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation pathways. By blocking the dopamine D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. It may also improve cognitive function by modulating dopamine signaling in the prefrontal cortex.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent antagonistic effect on the dopamine D3 receptor. It has minimal affinity for other dopamine receptor subtypes, which reduces the risk of off-target effects. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of addiction and schizophrenia. It has also been shown to alleviate motor symptoms in animal models of Parkinson's disease.
实验室实验的优点和局限性
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. It has also been shown to have minimal off-target effects, which reduces the risk of confounding variables in experiments. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain experiments. It also has poor solubility in aqueous solutions, which may require the use of solubilizing agents or alternative delivery methods.
未来方向
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide. One area of interest is the potential therapeutic applications of this compound in addiction, schizophrenia, and Parkinson's disease. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in these disorders. Another area of interest is the development of novel compounds that target the dopamine D3 receptor with greater selectivity and potency than this compound. These compounds may have improved therapeutic potential and fewer off-target effects than this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its mechanism of action and potential side effects.
合成方法
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the coupling of 1,3-benzodioxole with piperazine, followed by acylation with cyclopentylacetic anhydride. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. By blocking this receptor, this compound may help reduce drug-seeking behavior and improve cognitive function in individuals with addiction or schizophrenia. In Parkinson's disease, this compound may help alleviate motor symptoms by modulating dopamine signaling in the brain.
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(20-16-3-1-2-4-16)13-22-9-7-21(8-10-22)12-15-5-6-17-18(11-15)25-14-24-17/h5-6,11,16H,1-4,7-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHHLWGAHBPMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)



![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)